molecular formula C18H13ClFN5O4 B13854297 2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile

2-((6-Chloro-1',3-dimethyl-2,2',4,6'-tetraoxo-1',3,4,6'-tetrahydro-2H-[1,4'-bipyrimidin]-3'(2'H)-yl)methyl)-4-fluorobenzonitrile

Cat. No.: B13854297
M. Wt: 417.8 g/mol
InChI Key: WLPAZJPUUVKVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorinated bipyrimidinyl core, a fluorinated benzonitrile moiety, and multiple oxo groups, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile typically involves multi-step organic synthesis. The process begins with the preparation of the bipyrimidinyl core, followed by the introduction of the chlorinated and fluorinated groups. Common reagents used in these steps include chlorinating agents, fluorinating agents, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while substitution could introduce new functional groups, leading to a variety of derivatives with different properties.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as a versatile intermediate in organic synthesis.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for drug discovery and development.

    Medicine: The compound could be explored for its potential therapeutic properties, including its ability to modulate biological pathways or target specific proteins.

    Industry: Its chemical properties may make it useful in the development of new materials, coatings, or other industrial applications.

Mechanism of Action

The mechanism by which 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and influencing cellular pathways. The exact molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • **6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile
  • 1-Chloro-2,4-difluoro-5-methoxybenzene

Uniqueness

What sets 2-((6-Chloro-1’,3-dimethyl-2,2’,4,6’-tetraoxo-1’,3,4,6’-tetrahydro-2H-[1,4’-bipyrimidin]-3’(2’H)-yl)methyl)-4-fluorobenzonitrile apart from similar compounds is its specific combination of functional groups and structural features. This unique arrangement may confer distinct chemical reactivity, biological activity, or physical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H13ClFN5O4

Molecular Weight

417.8 g/mol

IUPAC Name

2-[[6-(6-chloro-3-methyl-2,4-dioxopyrimidin-1-yl)-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile

InChI

InChI=1S/C18H13ClFN5O4/c1-22-16(27)7-14(25-13(19)6-15(26)23(2)18(25)29)24(17(22)28)9-11-5-12(20)4-3-10(11)8-21/h3-7H,9H2,1-2H3

InChI Key

WLPAZJPUUVKVHL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3C(=CC(=O)N(C3=O)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.